molecular formula C21H26N4O4 B2416588 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide CAS No. 897620-12-1

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide

Cat. No.: B2416588
CAS No.: 897620-12-1
M. Wt: 398.463
InChI Key: WPOKVONCNDXLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide (CAS 897620-12-1) is a chemical compound with a molecular formula of C21H26N4O4 and a molecular weight of 398.5 g/mol . This compound is of significant interest in early-stage pharmacological research, particularly in the field of oncology. It has been identified and studied in the context of Aurora kinase inhibition . Aurora kinases are a family of serine/threonine kinases that are critical regulators of cell division and are prominent targets for the development of novel anticancer therapeutics . The morpholino and dimethylaminophenyl groups in its structure contribute to its properties as a potential kinase inhibitor. This product is intended for research purposes only, specifically for in vitro assays and screening applications to further elucidate its mechanism of action and therapeutic potential. It is strictly for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4/c1-23(2)17-9-7-16(8-10-17)20(24-11-13-29-14-12-24)15-22-21(26)18-5-3-4-6-19(18)25(27)28/h3-10,20H,11-15H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOKVONCNDXLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium acetate or sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or column chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or by binding to specific receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide is unique due to its combination of a nitrobenzamide core with a dimethylamino phenyl group and a morpholinoethyl substituent.

Biological Activity

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-nitrobenzamide
  • Molecular Formula : C21H26N4O4
  • Molecular Weight : 398.5 g/mol

The biological activity of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide is primarily attributed to its interaction with various enzymes and receptors. It is believed to inhibit specific enzymes involved in cancer cell proliferation, which can lead to reduced tumor growth. The nitro group in the compound may also play a role in its reactivity and binding properties, enhancing its bioactivity.

Biological Activity Overview

The compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting the proliferation of cancer cells. It interacts with molecular targets that are crucial for tumor growth and survival.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory activities, making it a candidate for treating inflammatory diseases.
  • Biochemical Probes : The compound is also explored as a biochemical probe in various research applications due to its ability to interact with biological macromolecules.

1. Anticancer Studies

A study published in the Journal of Medicinal Chemistry examined the efficacy of similar compounds with structural similarities to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide. These compounds demonstrated significant inhibition of cancer cell lines, suggesting that modifications in the chemical structure can enhance anticancer activity .

2. Toxicity Assessment

A toxicity study was conducted on related compounds to assess their safety profile. In this study, compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-nitrobenzamide were administered to Sprague-Dawley rats over six months. The results indicated no significant adverse effects at varying dosages, establishing a no-observed-adverse-effect level (NOAEL) for these compounds .

3. Mechanistic Studies

Research highlighted in ACS Publications focused on the mechanistic pathways through which related compounds exert their biological effects. The study identified specific enzyme targets and pathways that are modulated by these compounds, providing insights into their potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential reduction in inflammatory markers
ToxicityNOAEL established at 75 mg/kg/day without adverse effects
MechanismInteraction with specific enzymes involved in tumor growth

Q & A

Basic: What are the critical steps in synthesizing N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-nitrobenzamide, and how can purity be ensured?

Answer:
The synthesis typically involves sequential amidation and alkylation reactions. Key steps include:

  • Intermediate formation : Reaction of 4-(dimethylamino)benzaldehyde with morpholine derivatives to generate the morpholinoethyl backbone .
  • Amidation : Coupling the intermediate with 2-nitrobenzoyl chloride under controlled pH and temperature to avoid side reactions .
  • Purification : Use of column chromatography (e.g., silica gel) and recrystallization in polar solvents (e.g., methanol/water) to achieve >95% purity. Analytical techniques like HPLC and TLC should monitor reaction progress .

Basic: How can researchers confirm the structural identity of this compound?

Answer:
Structural elucidation requires a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the presence of the morpholine ring (δ ~3.5–4.0 ppm), dimethylamino group (δ ~2.8 ppm), and nitrobenzamide protons .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (expected m/z: 398.5 g/mol) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, and O percentages against theoretical values .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:
Yield optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Temperature control : Maintain 60–80°C during amidation to balance reaction rate and byproduct formation .
  • Catalysts : Use coupling agents like EDCI/HOBt for efficient amide bond formation .
  • Real-time monitoring : In-line FTIR or Raman spectroscopy to track reaction completion and adjust conditions dynamically .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

  • Standardized assays : Use orthogonal methods (e.g., fluorescence polarization and SPR) to confirm target binding .
  • Structural analogs : Compare activity with derivatives lacking the nitro or morpholino groups to isolate pharmacophore contributions .
  • Dose-response validation : Replicate studies across multiple cell lines or in vivo models to rule out cell-specific effects .

Advanced: What methodological approaches are recommended for structure-activity relationship (SAR) studies?

Answer:
For SAR:

  • Analog synthesis : Modify the nitro position, morpholine ring substituents, or dimethylamino group to assess impact on bioactivity .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes/receptors .
  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 assays) to prioritize analogs .

Advanced: How can researchers address stability issues during storage or biological assays?

Answer:
Stability challenges arise from hydrolysis of the amide bond or nitro group reduction. Solutions include:

  • Storage conditions : Lyophilize the compound and store at -20°C under inert gas (N2_2) to prevent degradation .
  • Buffer optimization : Use pH 7.4 phosphate buffers with antioxidants (e.g., ascorbic acid) in biological assays .
  • Degradation monitoring : Periodic LC-MS analysis to detect and quantify breakdown products .

Advanced: What strategies are effective in resolving contradictory spectral data (e.g., NMR vs. X-ray crystallography)?

Answer:
Discrepancies may stem from dynamic conformations or crystal packing effects. Approaches include:

  • Dynamic NMR : Variable-temperature 1^1H NMR to probe conformational flexibility of the morpholinoethyl group .
  • X-ray refinement : Compare multiple crystal structures to identify dominant conformations .
  • DFT calculations : Simulate NMR chemical shifts and compare with experimental data to validate proposed structures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.